molecular formula C17H21NO3S2 B2859482 3-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 1203292-66-3

3-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2859482
CAS No.: 1203292-66-3
M. Wt: 351.48
InChI Key: WKNUKLRQFHCBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

3-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c1-14-4-2-5-15(12-14)23(19,20)18-13-17(7-9-21-10-8-17)16-6-3-11-22-16/h2-6,11-12,18H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNUKLRQFHCBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.